molecular formula C11H10N2O2 B1434041 1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde CAS No. 1159830-34-8

1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B1434041
CAS No.: 1159830-34-8
M. Wt: 202.21 g/mol
InChI Key: DIDFDOJWJUKAQM-UHFFFAOYSA-N
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Description

“1-(2-methoxyphenyl)-1H-pyrazole-5-carbaldehyde” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a methoxyphenyl group and an aldehyde group.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through the reaction of a 1,3-diketone with hydrazine . The methoxyphenyl group could potentially be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the methoxyphenyl group, and the aldehyde group. The exact structure would depend on the positions of these groups on the pyrazole ring .


Chemical Reactions Analysis

As a pyrazole derivative, this compound could potentially participate in a variety of chemical reactions. Pyrazoles can act as ligands in coordination chemistry, and they can also undergo reactions at the nitrogen atoms or at the carbon atoms of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the polar aldehyde group and the nonpolar methoxyphenyl group .

Scientific Research Applications

Synthetic Applications and Molecular Structures

Synthetic Sequence and Supramolecular Assembly

  • The compound has been utilized in the synthesis of reduced 3,4'-bipyrazoles, demonstrating a sequence involving the reaction with N-benzylmethylamine, formation of chalcones, and cyclocondensation reactions with hydrazine. These steps lead to the production of N-formylated and N-acetylated bipyrazoles, with detailed molecular structures reported for each stage. This showcases its versatility as a precursor in synthesizing complex bipyrazole structures with potential supramolecular applications (Cuartas et al., 2017).

Characterization of Pyrazolyl-substituted Compounds

  • Another study focused on the preparation of pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline derivatives, highlighting the compound's role in developing pharmacophore linked structures with possible antimicrobial properties (Khalifa et al., 2017).

Biological Investigations

Antimicrobial and Antioxidant Properties

  • Research into pyrazole-appended quinolinyl chalcones synthesized from this compound under ultrasonic methods revealed promising antimicrobial properties. Some derivatives exhibited potent activity against bacterial and fungal strains, with methoxy-substituted compounds showing moderate antioxidant activity, indicating its potential in developing therapeutic agents (Prasath et al., 2015).

Photophysical Properties

Synthesis and Emission Studies

  • A novel approach led to the synthesis of 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde, which was then used to generate tricyclic, tetracyclic, and pentacyclic N-heterocycles. The absorption and emission spectra of these compounds were studied, highlighting the impact of substituents on photophysical properties, potentially useful in optical and electronic applications (Deore et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For example, it could be studied for potential use as a pharmaceutical or as a ligand in coordination chemistry .

Properties

IUPAC Name

2-(2-methoxyphenyl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11-5-3-2-4-10(11)13-9(8-14)6-7-12-13/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDFDOJWJUKAQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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